(3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

説明

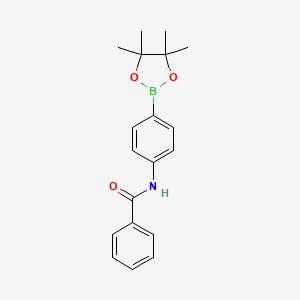

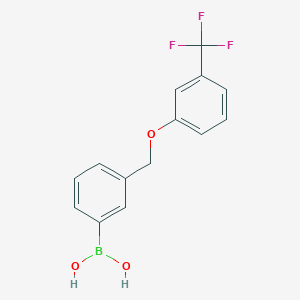

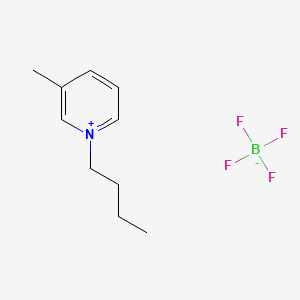

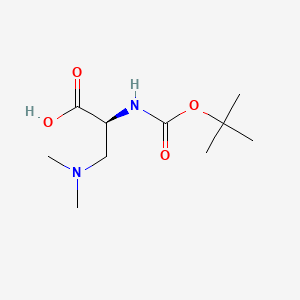

- 3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is a chemical compound with the molecular formula C14H12BF3O3 . It belongs to the class of boronic acids and derivatives.

- The compound consists of a phenyl ring with a trifluoromethyl group attached to it, connected to a boronic acid moiety via an ether linkage.

Synthesis Analysis

- The synthesis of this compound typically involves the reaction of an appropriate phenol (such as 3-trifluoromethylphenol) with a boron reagent (such as boron tribromide or boronic acid derivatives).

- The specific synthetic route may vary depending on the desired substitution pattern and functional groups.

Molecular Structure Analysis

- The molecular structure of 3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid consists of a phenyl ring (with the trifluoromethyl group) connected to a boronic acid group via an oxygen atom.

- The boronic acid group contains a boron atom bonded to three oxygen atoms.

Chemical Reactions Analysis

- This compound can participate in Suzuki-Miyaura cross-coupling reactions , which are widely used for the synthesis of biaryl compounds.

- It may also be involved in other coupling reactions and functional group transformations.

Physical And Chemical Properties Analysis

- Melting Point : The compound has a melting point range of 90-133°C .

- Solubility : It is soluble in organic solvents like acetone , methanol , and ethyl acetate .

科学的研究の応用

Synthesis of Biologically Active Compounds

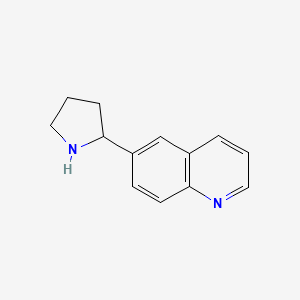

- Summary of Application : This compound is a precursor commonly used in the synthesis of various biologically active compounds . These include multisubstituted purines for use as P2X7 antagonists in the treatment of pain and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular biologically active compound being synthesized. Typically, this would involve a series of organic reactions, possibly including cross-coupling reactions , in which the boronic acid acts as a partner. The exact conditions (solvent, temperature, catalyst, etc.) would vary depending on the specific reaction.

- Results or Outcomes : The outcomes of these syntheses are new compounds with potential therapeutic applications. For example, P2X7 antagonists can potentially be used in the treatment of pain, and aldosterone synthase inhibitors could have applications in the treatment of cardiovascular disease .

Synthesis of Fluorohydroquinolineethanol

- Summary of Application : This compound is used in the synthesis of fluorohydroquinolineethanol , which is a CETP inhibitor . CETP inhibitors are a class of drugs that are being studied for their potential to treat cardiovascular disease.

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this would involve a series of organic reactions, possibly including cross-coupling reactions , in which the boronic acid acts as a partner. The exact conditions (solvent, temperature, catalyst, etc.) would vary depending on the specific reaction.

- Results or Outcomes : The outcome of this synthesis is a new compound with potential therapeutic applications. For example, CETP inhibitors can potentially be used in the treatment of cardiovascular disease .

Synthesis of Biaryl Amides

- Summary of Application : This compound is used in the synthesis of biaryl amides , which have muscarinic acetylcholine receptor subtype M1 agonist activity . These receptors play a key role in the central nervous system and peripheral tissues.

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this would involve a series of organic reactions, possibly including cross-coupling reactions , in which the boronic acid acts as a partner. The exact conditions (solvent, temperature, catalyst, etc.) would vary depending on the specific reaction.

- Results or Outcomes : The outcome of this synthesis is a new compound with potential therapeutic applications. For example, M1 agonists can potentially be used in the treatment of Alzheimer’s disease and schizophrenia .

Synthesis of C2-aryl Pyrrolobenzodiasepine Antitumor Agents

- Summary of Application : This compound is used in the synthesis of C2-aryl pyrrolobenzodiasepine antitumor agents . These agents are being studied for their potential to treat various types of cancer.

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this would involve a series of organic reactions, possibly including cross-coupling reactions , in which the boronic acid acts as a partner. The exact conditions (solvent, temperature, catalyst, etc.) would vary depending on the specific reaction.

- Results or Outcomes : The outcome of this synthesis is a new compound with potential therapeutic applications. For example, C2-aryl pyrrolobenzodiasepine antitumor agents can potentially be used in the treatment of various types of cancer .

Synthesis of Piperazine-bisamide for Obesity Treatments

- Summary of Application : This compound is used in the synthesis of piperazine-bisamide for obesity treatments . These agents are being studied for their potential to treat obesity.

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this would involve a series of organic reactions, possibly including cross-coupling reactions , in which the boronic acid acts as a partner. The exact conditions (solvent, temperature, catalyst, etc.) would vary depending on the specific reaction.

- Results or Outcomes : The outcome of this synthesis is a new compound with potential therapeutic applications. For example, piperazine-bisamide can potentially be used in the treatment of obesity .

Safety And Hazards

- Hazard Classification : Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

- Precautions : Avoid ingestion, wash hands thoroughly after handling, and seek medical attention if needed.

将来の方向性

- Further research could explore its applications in catalysis, materials science, and medicinal chemistry.

- Investigate its potential as a building block for drug discovery or as a ligand in transition metal-catalyzed reactions.

Remember that this analysis is based on available information, and specific details may vary depending on the context and intended use of the compound. Always consult reliable sources and scientific literature for more in-depth information123

特性

IUPAC Name |

[3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BF3O3/c16-14(17,18)11-4-2-6-13(8-11)21-9-10-3-1-5-12(7-10)15(19)20/h1-8,19-20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFNNGHGIHZSDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC=CC(=C2)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584644 | |

| Record name | (3-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid | |

CAS RN |

870778-98-6 | |

| Record name | (3-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)](/img/structure/B1591582.png)